zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane
Overview
Description
Zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane: is a chemical compound with the molecular formula C28H60O4P2S4Zn . . This compound is primarily used as a rubber vulcanization accelerator and has applications in various industrial processes .
Mechanism of Action
Target of Action
Tea tree oil, derived mainly from the Australian native plant Melaleuca alternifolia, is a popular ingredient in a variety of household and cosmetic products due to its antiseptic, anti-inflammatory, broad-spectrum antimicrobial, and antioxidant properties . The primary active ingredient in tea tree oil is Terpinen-4-ol , which is known for its antimicrobial and anti-inflammatory effects . This compound is the major antimicrobial component of tea tree oil .
Mode of Action
The components of tea tree oil, particularly terpinen-4-ol and α-terpineol , mediate antimicrobial actions by disrupting the structural and functional integrity of bacterial membranes . This disruption leads to the death of infectious microbes . In addition, tea tree oil exhibits antibacterial, antifungal, antiviral, and antiprotozoal activities . It mediates bactericidal actions at concentrations of 1.0% or less in most bacteria such as Staphylococcus aureus and Escherichia coli, and causes bacteriostatic effects at lower concentrations .
Biochemical Pathways
Tea tree oil affects several biochemical pathways. It inhibits primary metabolic pathways through the suppression of the tricarboxylic acid (TCA) cycle and fatty acid metabolism . Further experiments have shown that tea tree oil treatment decreases the activities of key enzymes in the TCA cycle . Additionally, tea tree oil disrupts energy metabolism by inhibiting glycolysis and disrupting the TCA cycle, thereby inducing mitochondrial dysfunction .
Result of Action
The molecular and cellular effects of tea tree oil’s action are primarily related to its antimicrobial and anti-inflammatory properties. The ability of tea tree oil to inhibit respiration and increase membrane permeability in microbial cells suggests that its lethal actions are primarily the result of inhibition of membrane-located metabolic events and a loss of chemiosmotic control . Furthermore, tea tree oil has been shown to induce caspase-dependent apoptosis in human melanoma cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tea tree oil. For instance, exposure to environmental factors like air, heat, light, and moisture can substantially alter the composition of tea tree oil during storage . Moreover, shifts in seasonality, water stress, geography, light factors, altitude, herbivory and microbes, temperature, and soil factors linked to climate change can result in both increases and decreases in the secondary metabolites of tea tree oil .
Biochemical Analysis
Biochemical Properties
Gas chromatography/mass spectroscopy revealed that terpinen-4-ol was dominant in tea tree oil with a content of 40.3%. Other significant compounds include γ-Terpinene, 1,8-cineole, and p-cymene .
Cellular Effects
Tea tree oil has been observed to have antimicrobial activity against Gram-positive and Gram-negative bacteria and against yeasts. The best antimicrobial activity was against Enterococcus faecalis and Candida albicans .
Molecular Mechanism
The molecular mechanism of tea tree oil involves targeting lipid metabolism and the antioxidant system. It decreases hepatopancreatic vacuolation, lipids droplets, and peroxidation products content (MDA, LPO, 4-HNE). It also increases the levels of hepatopancreas antioxidant enzymes (T-AOC, CAT, and SOD) .
Temporal Effects in Laboratory Settings
It has been observed that tea tree oil inhibits primary metabolic pathways through the suppression of the tricarboxylic acid (TCA) cycle and fatty acid metabolism .
Dosage Effects in Animal Models
In animal models, specifically Macrobrachium rosenbergii, it was found that a diet with 100 mg/kg of tea tree oil improved growth performance and increased the survival rate after stress .
Metabolic Pathways
Tea tree oil is involved in the pathways related to lipid metabolism (fatty acid biosynthesis, fatty acid metabolism, glycerophospholipid metabolism) and redox reaction (cytochrome P450 enzyme systems) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane involves the reaction of phosphorodithioic acid, O,O-di-C1-14-alkyl esters with zinc salts . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated to the required temperature . The product is then purified through various separation techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction may produce thiols or sulfides .
Scientific Research Applications
Zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane has several scientific research applications, including:
Comparison with Similar Compounds
- Zinc bis (O,O-diheptyl dithiophosphate)
Zinc dihexoxy-sulfanylidene-sulfido-λ5-phosphane: (CAS 19015-35-1)
Uniqueness: Zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane is unique due to its specific molecular structure and properties, which make it particularly effective as a rubber vulcanization accelerator . Its ability to undergo various chemical reactions and its applications in multiple fields further highlight its distinctiveness .
Properties
IUPAC Name |
zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H31O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17(18,19)16-14-12-10-8-6-4-2;/h2*3-14H2,1-2H3,(H,18,19);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAQFYDDTYGBBV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOP(=S)(OCCCCCCC)[S-].CCCCCCCOP(=S)(OCCCCCCC)[S-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60O4P2S4Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30874014 | |
Record name | Zinc bis(O,O-diheptyl phosphorodithioate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30874014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Straw yellow to green solid or liquid with a sweet odor like alcohol; [CAMEO] Clear amber liquid; [MSDSonline] | |
Record name | Oils, tea-tree | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Zinc dialkyldithiophosphates | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8746 | |
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Solubility |
Sparingly soluble in water, Solubility in 80% alcohol (w/w): 0.6 to 0.8 volumes; miscible in nonpolar solvents, Solubility: 1 vol in 2 vol of 85% ethanol | |
Record name | Tea tree oil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8193 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8950-0.9050 at 15/15 °C | |
Record name | Tea tree oil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8193 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
For many years, 1,8-cineole was regarded as an undesirable constituent in TTO due to its reputation as a skin and mucous membrane irritant. However, other studies suggested that this component is not responsible for a large proportion of sensitivity reactions. Oxidation products are the likely allergens. Since oxidized TTO appears to be a more potent allergen than fresh TTO, human adverse reactions may be minimized by reducing exposure to aged, oxidized oil. | |
Record name | Tea tree oil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8193 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to pale yellow, clear, mobile liquid | |
CAS No. |
68649-42-3, 68647-73-4, 82322-26-7 | |
Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068649423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oils, tea-tree | |
Source | EPA Chemicals under the TSCA | |
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Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Zinc bis(O,O-diheptyl phosphorodithioate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30874014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts | |
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Record name | Oils, tea-tree | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Melaleuca Alternifolia (Tea Tree) Leaf Oil | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tea tree oil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8193 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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